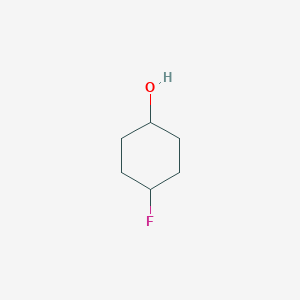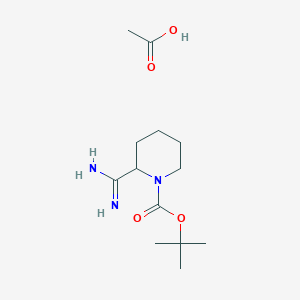![molecular formula C20H25N7O B2431160 3-((1-(1-metil-1H-pirazolo[3,4-d]pirimidin-4-il)piperidin-4-il)metoxi)-5,6,7,8-tetrahidrocinolina CAS No. 2320215-55-0](/img/structure/B2431160.png)
3-((1-(1-metil-1H-pirazolo[3,4-d]pirimidin-4-il)piperidin-4-il)metoxi)-5,6,7,8-tetrahidrocinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic heterocycle and is a key structural motif in many biologically active compounds . The pyrazolo[3,4-d]pyrimidine core is attached to a piperidine ring and a tetrahydrocinnoline group through a methoxy bridge.
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure containing nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the tetrahydrocinnoline is a bicyclic structure with one aromatic ring and one saturated six-membered ring.Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han investigado su potencial como agente anticancerígeno. Estudios in vitro han explorado sus efectos citotóxicos en células cancerosas, y puede servir como un compuesto principal para el desarrollo posterior de fármacos .
- Cita:
- Aplicación: El compuesto se ha utilizado como reactivo para sintetizar aminotiazoles, que son posibles moduladores de la γ-secretasa .
- Cita:
- Aplicación: Los investigadores han explorado este compuesto como un posible inhibidor de JAK2. Su estructura sugiere actividad contra la cinasa JAK2 .
- Cita:
- Aplicación: Los derivados del compuesto se han estudiado como inhibidores de estas vías, lo que podría afectar la fibrosis, la inflamación y la reparación tisular .
- Cita:
- Aplicación: Los estudios de acoplamiento molecular in silico han explorado los derivados del compuesto como posibles agentes antimicrobianos .
- Cita:
- Aplicación: Los investigadores han utilizado 1H-pirazolo[3,4-b]piridinas (incluido este compuesto) para una amplia gama de objetivos biológicos. Sus diversas estructuras ofrecen versatilidad en el diseño de fármacos .
- Cita:
Investigación Anticancerígena
Modulación de la γ-Secretasa
Inhibición de JAK2 para Trastornos Mieloproliferativos
Inhibición de TGF-β1 y Señalización Activa A
Agentes Antimicrobianos
Objetivos Biológicos
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs. Inhibition of CDK2 can halt the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates. This action results in the halting of the cell cycle, specifically at the G1/S transition .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle control pathway. CDK2 is a key player in the progression of the cell cycle, and its inhibition can lead to cell cycle arrest. This can result in the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a hallmark .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. Inducing apoptosis in cancer cells can help to control the growth and spread of tumors .
Propiedades
IUPAC Name |
3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-26-19-16(11-23-26)20(22-13-21-19)27-8-6-14(7-9-27)12-28-18-10-15-4-2-3-5-17(15)24-25-18/h10-11,13-14H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJKRWDCYVQJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NN=C5CCCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2431083.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2431084.png)
![2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2431085.png)





![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2431094.png)
![2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2431095.png)

![N-(3,5-dimethylphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431099.png)
